molecular formula C7H9N3O B11922349 5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11922349
M. Wt: 151.17 g/mol
InChI Key: ZGXSVAHVGPGXGU-UHFFFAOYSA-N
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Description

5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyrazine oxides.

    Reduction: Formation of reduced pyrazolopyrazine derivatives.

    Substitution: Formation of substituted pyrazolopyrazine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H9N3O/c1-9-4-5-10-6(7(9)11)2-3-8-10/h2-3H,4-5H2,1H3

InChI Key

ZGXSVAHVGPGXGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC=N2)C1=O

Origin of Product

United States

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